molecular formula C8H11NO3S B7790007 ethyl 2-(methylamino)-4-oxothiophene-3-carboxylate

ethyl 2-(methylamino)-4-oxothiophene-3-carboxylate

Cat. No.: B7790007
M. Wt: 201.25 g/mol
InChI Key: MKWAEJFFNQQKRQ-UHFFFAOYSA-N
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Description

The compound identified as “ethyl 2-(methylamino)-4-oxothiophene-3-carboxylate” is a chemical entity with unique properties and applications It is known for its significant role in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylamino)-4-oxothiophene-3-carboxylate involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of catalysts, solvents, and controlled reaction environments to ensure the desired chemical structure is achieved.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(methylamino)-4-oxothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Catalysts: To facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

ethyl 2-(methylamino)-4-oxothiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in chemical synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)-4-oxothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Properties

IUPAC Name

ethyl 2-(methylamino)-4-oxothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-12-8(11)6-5(10)4-13-7(6)9-2/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWAEJFFNQQKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SCC1=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SCC1=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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